Cas no 104155-89-7 (10H-1,3-Dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione,7-ethyl-7-hydroxy-)
![10H-1,3-Dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione,7-ethyl-7-hydroxy- structure](https://fr.kuujia.com/scimg/cas/104155-89-7x500.png)
104155-89-7 structure
Nom du produit:10H-1,3-Dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione,7-ethyl-7-hydroxy-
10H-1,3-Dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione,7-ethyl-7-hydroxy- Propriétés chimiques et physiques
Nom et identifiant
-
- 10H-1,3-Dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione,7-ethyl-7-hydroxy-
- 10,11-methylenedioxy-20-camptothecin
- 10H-1,3-Dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione,7-ethyl-7...
- Mdo-cpt
- (7S)-7-ethyl-7-hydroxy-10H-[1,3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione
- 10,11-Methylenedioxy-20-(RS)-camptothecin
- 10H-1,3-Dioxolo(4,5-g)pyrano(3',4':6,7)indolizino(1,2-b)quinoline-8,11(7H,13H)-dione, 7-ethyl-7-hydroxy-, (+-)-
- NSC 634724
- CHEMBL307794
- (S)-7-ethyl-7-hydroxy-10,13-dihydro-11H-[1,3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H)-dione
- 10,11-Methylenedioxycamptothecin
- SCHEMBL18296600
- NCI60_011589
- 10H-1,3-Dioxolo(4,5-g)pyrano(3',4':6,7)indolizino(1,2-b)quinoline-8,11(7H,13H)-dione, 7-ethyl-7-hydroxy-, (7S)-
- 10,11-Methylenedioxy-20S-camptothecin
- 7-Ethyl-7-hydroxy-2H,10H-[1,3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione
- NSC634724
- DTXSID20908832
- A935094
- WLZ3810
- HY-12486
- (7S)-7-ethyl-7-hydroxy-8,10,11,13-tetrahydro-7H-[1,3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11-dione
- MS-26554
- CS-0011782
- 10,11-(Methylenedioxy)-20(S)-camptothecin
- RPFYDENHBPRCTN-NRFANRHFSA-N
- NSC-634724
- 10H-1,3-Dioxolo(4,5-g)pyrano(3,4:6,7)indolizino(1,2-b)quinoline-8,11(7H,13H)-dione, 7-ethyl-7-hydroxy-, (7S)-
- 10,11-CH2O2-Camptothecin
- Q27076760
- 135415-73-5
- 10H-1,5-g]pyrano[3',4':6,7]indolizino[1,2-b] quinoline-8,11(7H,12H)-dione, 7-ethyl-7-hydroxy-, (S)-
- 104155-89-7
- (S)-7-Ethyl-7-hydroxy-7H-[1,3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(10H,13H)-dione
- 7-ethyl-7-hydroxy-(7S)-7,8,11,13-tetrahydro-10H-[1,3]dioxolo[4,5-g]pyrano[3'',4'':6,7]indolizino[1,2-b]quinoline-8,11-dione
- EX-A4324
- 7-ethyl-7-hydroxy-(7S)-7,8,11,13-tetrahydro-10H-[1,3]dioxolo[5,4-g]pyrano[3'''',4'''':6,7]indolizino[1,2-b]quinoline-8,11-dione
- compound 5z [PMID: 8410981]
- BDBM50036133
- FL118
- GTPL8893
- (5S)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione
- 10,11-Methylenedioxy-camptothecin
- DA-59824
- G61181
-
- Piscine à noyau: InChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3/t21-/m0/s1
- La clé Inchi: RPFYDENHBPRCTN-NRFANRHFSA-N
- Sourire: CC[C@]1(C(=O)OCC2C(N3CC4=CC5C=C6OCOC6=CC=5N=C4C3=CC1=2)=O)O
Propriétés calculées
- Qualité précise: 392.10088
- Masse isotopique unique: 392.100836
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 29
- Nombre de liaisons rotatives: 1
- Complexité: 852
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 98.2
- Le xlogp3: 0.8
Propriétés expérimentales
- Dense: 1.64
- Point d'ébullition: 812.1°Cat760mmHg
- Point d'éclair: 445°C
- Indice de réfraction: 1.773
- Le PSA: 98.19
- Le LogP: 1.80830
10H-1,3-Dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione,7-ethyl-7-hydroxy- Littérature connexe
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
104155-89-7 (10H-1,3-Dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione,7-ethyl-7-hydroxy-) Produits connexes
- 86639-52-3(7-Ethyl-10-hydroxycamptothecin)
- 123948-88-9(Topotecan acetate)
- 110351-92-3((R)-(-)-Camptothecin)
- 39026-92-1(9-Methoxycamptothecin)
- 64439-81-2((Inverted exclamation markA)-10-Hydroxycamptothecin)
- 19685-09-7((S)-10-hydroxycamptothecin)
- 123948-87-8(Topotecan)
- 19685-10-0(10-Methoxycamptothecin)
- 190710-79-3(N-Desmethyl Topotecan)
- 86639-63-6(10-Aminocamptothecin)
Fournisseurs recommandés
Synrise Material Co. Ltd.
Membre gold
Fournisseur de Chine
Lot

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Henan Dongyan Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Shanghai Joy Biotech Ltd
Membre gold
Fournisseur de Chine
Lot

Hubei Henglvyuan Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot